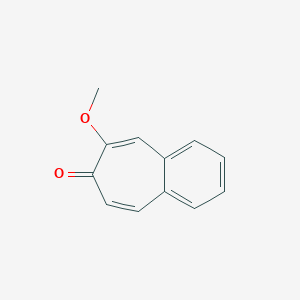
6-Methoxy-7h-benzocyclohepten-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-7h-benzocyclohepten-7-one is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol It is a derivative of benzocycloheptenone, characterized by a methoxy group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7h-benzocyclohepten-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted benzene derivatives, which undergo cyclization reactions to form the benzocycloheptenone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is scaled up to accommodate higher volumes, with stringent quality control measures to ensure consistency and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-7h-benzocyclohepten-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
6-Methoxy-7h-benzocyclohepten-7-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-7h-benzocyclohepten-7-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the benzocycloheptenone core play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenylbenzocyclohepten-7-one: Similar structure but with a phenyl group instead of a methoxy group.
7H-Benzocyclohepten-7-one,6-methyl-: Contains a methyl group at the 6th position instead of a methoxy group.
Uniqueness
6-Methoxy-7h-benzocyclohepten-7-one is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group can enhance solubility, stability, and interaction with specific molecular targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
6322-85-6 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
6-methoxybenzo[7]annulen-7-one |
InChI |
InChI=1S/C12H10O2/c1-14-12-8-10-5-3-2-4-9(10)6-7-11(12)13/h2-8H,1H3 |
Clé InChI |
IHTNPICSPHFGNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
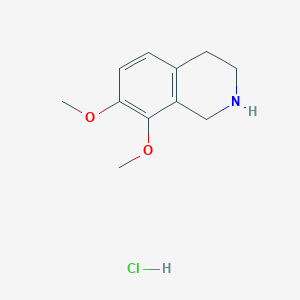
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
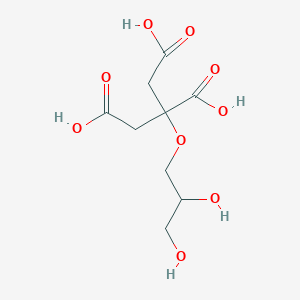
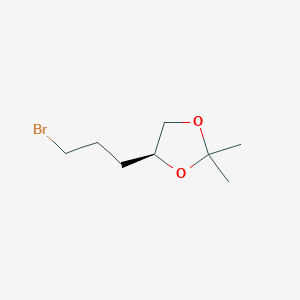
![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
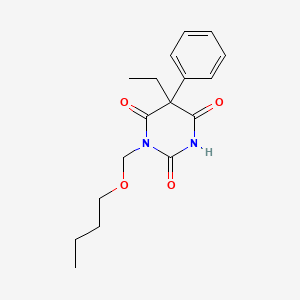
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)

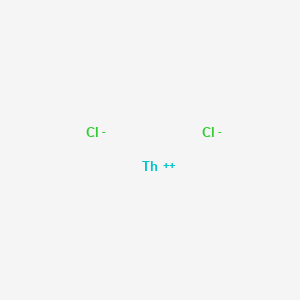


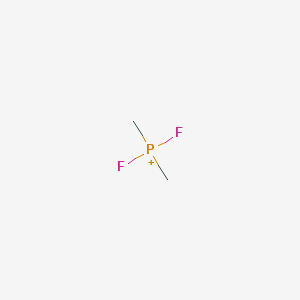
![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
